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molecular formula C10H10N2O B8754164 5-(Cyclopropylmethoxy)picolinonitrile

5-(Cyclopropylmethoxy)picolinonitrile

Cat. No. B8754164
M. Wt: 174.20 g/mol
InChI Key: ALQWICMXEZHUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309263B2

Procedure details

To a disposable tube were added cyclopropylmethanol (0.44 ml, 5.41 mmol) in DMF (2 ml) and followed by addition of sodium hydride (60% dispersion in mineral oil) (260 mg, 6.50 mmol) slowly. It was stirred at RT for 15 min. Then 5-chloro-2-cyanopyridine (500 mg, 3.61 mmol) was added. It was stirred at RT for 1 h. Then the reaction mixture was diluted with water and extracted with EtOAc and tBuOMe. The organic extract was washed with brine and dried over MgSO4. The solution was filtered and concentrated to give the crude material as a dark brown oil. The crude material was absorbed onto a plug of silica gel and purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 15% to 30% to 45% EtOAc in heptane, to provide 5-(cyclopropylmethoxy)picolinonitrile as white solid mixed with cyclopropylmethanol. It was washed by heptane/tBuOMe (˜5:1), and the white precipitate was collected by filtration to yield 5-(cyclopropylmethoxy)picolinonitrile (380 mg, 2.181 mmol, 60.4% yield) as white crystals. MS m/z=175.2 (M+H).
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][OH:5])[CH2:3][CH2:2]1.[H-].[Na+].Cl[C:9]1[CH:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=1>CN(C=O)C.O>[CH:1]1([CH2:4][O:5][C:9]2[CH:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.44 mL
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
260 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at RT for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It was stirred at RT for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc and tBuOMe
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude material as a dark brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was absorbed onto a plug of silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g)
WASH
Type
WASH
Details
eluting with a gradient of 15% to 30% to 45% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)COC=1C=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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